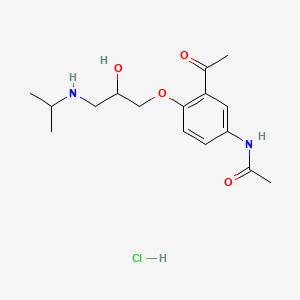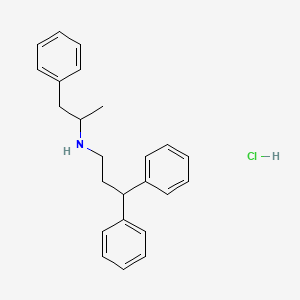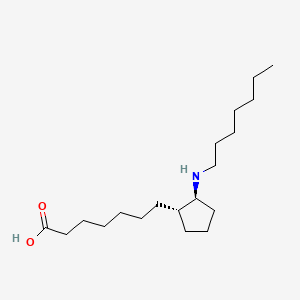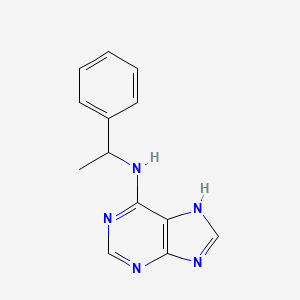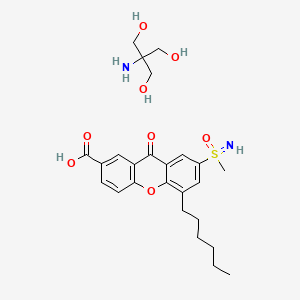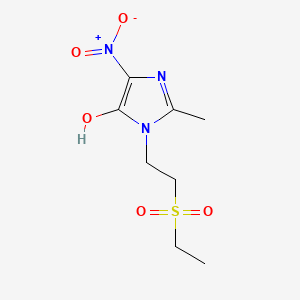
6-Azido-9-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-9- is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of an arabinofuranosyl sugar moiety attached to a purine base with an azido group at the 6-position. It is known for its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9- typically involves the conversion of 9-β-D-arabinofuranosyladenine (ara-A) to its 6-azido derivative. One common method includes the reaction of ara-A with a chlorinating agent to form 6-chloro-9-β-D-arabinofuranosylpurine, which is then treated with sodium azide to yield 6-Azido-9- .
Industrial Production Methods: While specific industrial production methods for 6-Azido-9- are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Azido-9- undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Reduction: 9-Arabinofuranosyl-6-aminopurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Azido-9- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and as a research chemical.
Mecanismo De Acción
The mechanism of action of 6-Azido-9- involves its conversion to 9-β-D-arabinofuranosyladenine (ara-A) in vivo. Ara-A is then phosphorylated to its active triphosphate form, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .
Comparación Con Compuestos Similares
9-β-D-Arabinofuranosyladenine (ara-A): A nucleoside analog with antiviral properties.
9-β-D-Arabinofuranosylguanine (ara-G): Another nucleoside analog with similar antiviral and anticancer activities.
Uniqueness: 6-Azido-9- is unique due to the presence of the azido group, which can be selectively reduced to an amine, providing a versatile intermediate for further chemical modifications. This structural feature enhances its potential as a prodrug and broadens its applicability in medicinal chemistry .
Propiedades
Número CAS |
53821-43-5 |
|---|---|
Fórmula molecular |
C10H11N7O4 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
(3R,4S,5R)-2-(6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-8-5-9(13-2-12-8)17(3-14-5)10-7(20)6(19)4(1-18)21-10/h2-4,6-7,10,18-20H,1H2/t4-,6-,7-,10?/m1/s1 |
Clave InChI |
RPEDALNTACVIFY-VTHZCTBJSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
Sinónimos |
6-AAP nucleoside 9-(beta-D-arabinofuranosyl)-6-azidopurine 9-arabinofuranosyl-6-azidopurine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


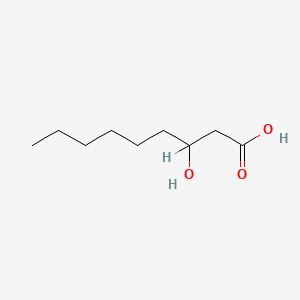
![copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B1202392.png)


